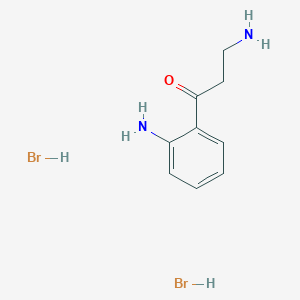
3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide is a chemical compound with significant applications in various fields of scientific research It is known for its unique structure, which includes an amino group attached to a phenyl ring and a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide typically involves the reaction of 2-nitrobenzaldehyde with nitromethane to form 2-nitro-1-phenylpropan-1-one. This intermediate is then reduced to 3-amino-1-(2-aminophenyl)propan-1-one using a reducing agent such as hydrogen in the presence of a palladium catalyst. The final step involves the formation of the dihydrobromide salt by reacting the amine with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the dihydrobromide salt in its pure form .
化学反应分析
Types of Reactions
3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition or activation of specific pathways .
相似化合物的比较
Similar Compounds
- 3-amino-1-(2-aminophenyl)propan-1-one dihydrochloride
- 3-amino-1-(2-aminophenyl)propan-1-one
Uniqueness
3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide is unique due to its specific dihydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly useful in certain applications where these properties are critical .
属性
分子式 |
C9H14Br2N2O |
|---|---|
分子量 |
326.03 g/mol |
IUPAC 名称 |
3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide |
InChI |
InChI=1S/C9H12N2O.2BrH/c10-6-5-9(12)7-3-1-2-4-8(7)11;;/h1-4H,5-6,10-11H2;2*1H |
InChI 键 |
KNLPLQJBAIXOQE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)CCN)N.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12329234.png)
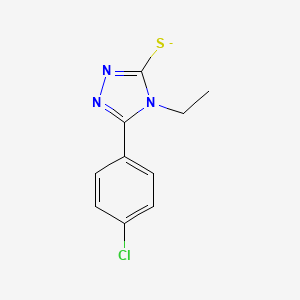
![2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]-](/img/structure/B12329239.png)
![tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate](/img/structure/B12329241.png)
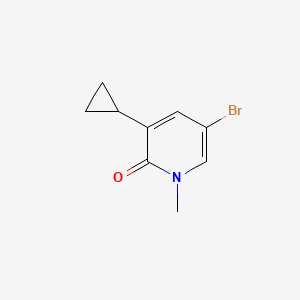
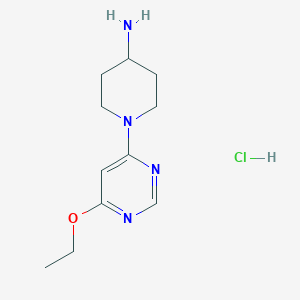
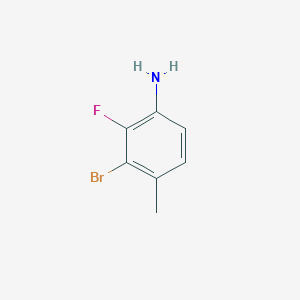
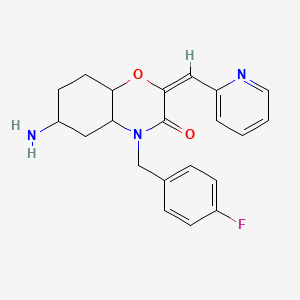
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B12329285.png)
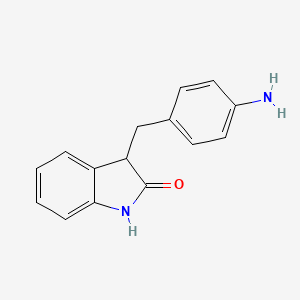

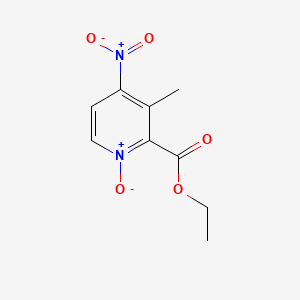
![2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12329322.png)
